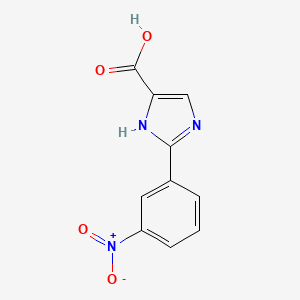

2-(3-Nitrophenyl)-1H-imidazole-4-carboxylic acid

Description

2-(3-Nitrophenyl)-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound comprising an imidazole core substituted at position 2 with a 3-nitrophenyl group and at position 4 with a carboxylic acid functional group. The imidazole ring, a five-membered aromatic system with two nitrogen atoms, provides a rigid planar structure conducive to intermolecular interactions. The carboxylic acid group enhances solubility in polar solvents and enables hydrogen bonding or salt formation, critical for pharmacokinetic properties and molecular recognition in drug design.

Propriétés

IUPAC Name |

2-(3-nitrophenyl)-1H-imidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O4/c14-10(15)8-5-11-9(12-8)6-2-1-3-7(4-6)13(16)17/h1-5H,(H,11,12)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJFFHQKNQTVIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601494-32-0 | |

| Record name | 2-(3-nitrophenyl)-1H-imidazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-1H-imidazole-4-carboxylic acid typically involves multi-step reactions starting from commercially available precursors One common method involves the nitration of phenylacetic acid to introduce the nitro group, followed by cyclization with appropriate reagents to form the imidazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste, and reaction conditions are carefully controlled to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Nitrophenyl)-1H-imidazole-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Reduction of the nitro group: Results in the formation of 2-(3-Aminophenyl)-1H-imidazole-4-carboxylic acid.

Reduction of the carboxylic acid group: Leads to the formation of 2-(3-Nitrophenyl)-1H-imidazole-4-methanol.

Substitution reactions: Can yield a variety of derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-(3-Nitrophenyl)-1H-imidazole-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mécanisme D'action

The mechanism of action of 2-(3-Nitrophenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the imidazole ring can act as a ligand for metal ions or other biomolecules. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features, functional groups, and reported activities of 2-(3-Nitrophenyl)-1H-imidazole-4-carboxylic acid and related compounds:

Key Differences and Implications

Electronic Effects

- Nitro vs. This is supported by , where the 3-fluorophenyl analog was optimized for CDK/cyclin inhibition, suggesting nitro substitution could modulate potency .

- Positional Isomerism : The 3-nitrophenyl (meta) vs. 4-nitrophenyl (para) substitution (as in BI-5021) alters dipole moments and steric interactions. Para-nitro groups may project into different regions of a binding pocket compared to meta-substituted analogs .

Core Structure Variations

- Imidazole vs. Benzimidazole : Benzimidazole derivatives (e.g., BI-5021) feature a fused benzene ring, increasing aromatic surface area and lipophilicity. This may enhance membrane permeability but reduce solubility compared to imidazole derivatives .

Functional Group Impact

- Carboxylic Acid Presence/Absence: The carboxylic acid in the target compound and BI-5021 enables ionic interactions with basic residues in proteins (e.g., lysine or arginine), critical for angiotensin II receptor antagonists like CV-11974 .

Kinase Inhibition Potential

highlights 2-(3-Fluorophenyl)-1H-imidazole-4-carboxylic acid as a fragment in kinase inhibitor optimization. The nitro analog’s stronger electron-withdrawing nature may improve binding to hinge regions of kinases, though its exact potency requires experimental validation .

Receptor Antagonism

The angiotensin II antagonist CV-11974 () shares a benzimidazole-carboxylic acid scaffold. This suggests that the target compound’s carboxylic acid could similarly facilitate ionic interactions in receptor binding, though its imidazole core may confer distinct pharmacokinetic properties .

Activité Biologique

Overview

2-(3-Nitrophenyl)-1H-imidazole-4-carboxylic acid is a compound belonging to the class of imidazole derivatives, characterized by a nitrophenyl group and a carboxylic acid functional group. This unique structure contributes to its diverse biological activities, including antimicrobial and anticancer properties. The compound has garnered interest in medicinal chemistry for its potential applications in drug development.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Chemical Formula : C10H8N2O4

- Molecular Weight : 220.18 g/mol

The compound features:

- An imidazole ring, which can act as a ligand for metal ions.

- A nitrophenyl group that enhances its reactivity and biological interactions.

- A carboxylic acid group that may participate in hydrogen bonding and ionic interactions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The nitrophenyl group can engage in various binding interactions, while the imidazole ring facilitates coordination with metal ions. These interactions can modulate enzyme activity or receptor function, leading to observed biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/disc) |

|---|---|---|

| Staphylococcus aureus | 27 | 8 |

| Escherichia coli | 20 | 8 |

| Pseudomonas aeruginosa | 15 | 8 |

These findings suggest that the compound could serve as a lead for developing new antibiotics, especially in the context of rising antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells.

Table 2: Anticancer Activity Against Cell Lines

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Induces apoptosis via caspase activation |

| HCT-116 | 1.54 | Cell cycle arrest at G1 phase |

Flow cytometry analyses revealed that treatment with the compound leads to increased caspase-3/7 activity, indicating its role in promoting apoptosis in cancer cells. These results highlight its potential as a therapeutic agent in cancer treatment.

Case Studies

A notable study investigated the synthesis and biological evaluation of various imidazole derivatives, including this compound. The study found that modifications to the nitrophenyl group significantly influenced biological activity, underscoring the importance of structural optimization in drug design .

Another research effort focused on the compound's interaction with carbonic anhydrases, which are enzymes implicated in cancer progression. The study demonstrated selective inhibition of certain isoforms at nanomolar concentrations, suggesting potential applications in targeted cancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.